molecular formula C12H9ClO3 B2822697 Methyl 4-chloro-1-hydroxy-2-naphthoate CAS No. 135241-08-6

Methyl 4-chloro-1-hydroxy-2-naphthoate

Cat. No.: B2822697
CAS No.: 135241-08-6
M. Wt: 236.65
InChI Key: YXHHYWLUQOYFSN-UHFFFAOYSA-N
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Description

Contextualization within the Naphthoate Chemical Landscape

The chemical landscape of naphthoates originates from naphthalene (B1677914) (C₁₀H₈), a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings. nih.gov Carboxylation of this core structure yields naphthoic acids, which exist as two primary isomers: 1-naphthoic acid and 2-naphthoic acid. wikipedia.org Methyl 4-chloro-1-hydroxy-2-naphthoate is a derivative of the latter.

Within this landscape, hydroxynaphthoic acids are generally more widely utilized than the parent naphthoic acids themselves. wikipedia.org The parent acid of the title compound, 4-chloro-1-hydroxy-2-naphthoic acid, is a notable member of this subclass. ontosight.aiontosight.ai The esterification of this acid's carboxyl group with methanol (B129727) yields this compound. The presence of the hydroxyl, chloro, and methyl ester groups on the rigid naphthalene scaffold creates a molecule with multiple reactive sites and specific electronic properties, positioning it as a valuable intermediate in synthetic chemistry. ontosight.ai

Significance of Halogenated Hydroxynaphthoate (B12740854) Scaffolds in Advanced Synthesis and Mechanistic Inquiry

The halogenated hydroxynaphthoate scaffold is of particular importance in organic chemistry for several reasons. The inclusion of a halogen atom, such as chlorine, is a strategic decision in molecular design that significantly influences a compound's bioactivity, stability, and chemical selectivity. nih.gov Halogens can alter the electronic nature of the aromatic ring system through inductive and mesomeric effects, which can, in turn, direct the course of subsequent chemical reactions or modify interactions with biological targets. nih.gov The development of efficient and environmentally benign methods for the synthesis of halogenated aromatic compounds remains a critical objective in modern chemistry. chemrxiv.org

The hydroxyl group further enhances the scaffold's utility. It can act as a hydrogen bond donor, influencing the crystal packing in the solid state and providing a key interaction point in biological systems. nih.govnih.gov The combination of the halogen, hydroxyl, and carboxylate functionalities on the rigid naphthalene backbone creates a versatile chemical entity. This unique structural arrangement is leveraged by synthetic chemists to construct complex molecules, including natural products, pharmaceuticals, and advanced materials like dyes and pigments. ontosight.ai The predictable reactivity of these functional groups allows for their use in a variety of chemical transformations, such as esterification, amidation, and decarboxylation, making them valuable tools for mechanistic studies. ontosight.ai

Overview of Research Trajectories for this compound Derivatives

Research involving derivatives of this compound and structurally similar compounds primarily follows trajectories into medicinal chemistry and materials science. The inherent structural features of the halogenated hydroxynaphthoate core make it an attractive scaffold for the development of novel therapeutic agents and functional materials.

In the realm of drug discovery, naphthoic acid derivatives are investigated for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai For instance, a closely related, non-chlorinated analogue, methyl-1-hydroxy-2-naphthoate, has been shown to possess significant anti-inflammatory effects by inhibiting the lipopolysaccharide-induced inflammatory response in macrophages through the suppression of NF-κB and MAPK signaling pathways. nih.gov This suggests a promising avenue of research for its chlorinated counterpart. Furthermore, related naphthalene-based structures, such as 1,4-naphthoquinone (B94277) hybrids, are being actively explored for their potential as anticancer agents. mdpi.com Other complex derivatives, like 4-phenyl-4H-naphtho[2,1-b]pyrans, have been investigated for treating conditions such as diabetic complications. google.com

A distinct research trajectory focuses on materials science. Hydroxynaphthoate derivatives serve as precursors for the synthesis of naphthopyrans, a class of compounds known for their photochromic and thermochromic properties. nih.govresearchgate.net These materials can change color upon exposure to light or heat, making them potentially useful in applications such as optical data storage, ophthalmic lenses, and smart materials. nih.gov

Research AreaFocusExample Derivative Class
Medicinal Chemistry Anti-inflammatory, Anticancer, AntimicrobialNaphthoate analogues, Naphthoquinone hybrids
Materials Science Photochromic and Thermochromic DyesNaphthopyrans

Properties

IUPAC Name

methyl 4-chloro-1-hydroxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO3/c1-16-12(15)9-6-10(13)7-4-2-3-5-8(7)11(9)14/h2-6,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXHHYWLUQOYFSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Spectroscopic Characterization and Photophysical Investigations of Methyl 4 Chloro 1 Hydroxy 2 Naphthoate and Analogues

High-Resolution Vibrational Spectroscopy (FT-IR, FT-Raman) for Structural Elucidation

The most notable feature in the FT-IR spectrum is the broad O-H stretching band, which is expected to appear at a lower frequency than a free hydroxyl group (typically 3500-3200 cm⁻¹). This shift is indicative of a strong intramolecular hydrogen bond between the 1-hydroxyl proton and the carbonyl oxygen of the ester group at the 2-position. The C=O stretching vibration of the ester group is also affected by this hydrogen bonding, typically appearing in the 1680-1650 cm⁻¹ region, a lower wavenumber than for a non-hydrogen-bonded α,β-unsaturated ester.

The aromatic naphthalene (B1677914) core gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic protons are expected above 3000 cm⁻¹, while the C=C stretching vibrations within the fused rings typically appear in the 1625-1430 cm⁻¹ region. scialert.net The C-O stretching of the hydroxyl group and the ester linkage are anticipated in the 1300-1200 cm⁻¹ range. orientjchem.org The presence of the chlorine substituent at the 4-position is confirmed by a C-Cl stretching vibration, which is typically observed in the 800-600 cm⁻¹ region, though its exact position can be influenced by the fused ring system.

FT-Raman spectroscopy complements the FT-IR data. While the O-H stretch is typically weak in Raman, the symmetric vibrations of the naphthalene ring and the C=C bonds are often strong, providing clear signals for the aromatic skeleton. sapub.org The combination of both techniques allows for a complete assignment of the fundamental vibrational modes of the molecule. researchgate.net

Table 1: Predicted FT-IR and FT-Raman Vibrational Frequencies for Methyl 4-chloro-1-hydroxy-2-naphthoate Predicted values are based on data from analogous compounds. researchgate.netscialert.netorientjchem.orgchemicalbook.com

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)Expected Intensity (FT-IR)Expected Intensity (FT-Raman)
O-H Stretch (H-bonded)-OH3200 - 3000Strong, BroadWeak
Aromatic C-H StretchAr-H3100 - 3000MediumStrong
C=O Stretch (H-bonded)Ester C=O1680 - 1650StrongMedium
Aromatic C=C StretchNaphthalene Ring1620 - 1450Medium-StrongStrong
C-O StretchEster/Phenol1300 - 1200StrongMedium
C-Cl StretchAr-Cl800 - 600Medium-StrongMedium

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. nih.gov

In the ¹H NMR spectrum, the most downfield signal is attributed to the hydroxyl proton (1-OH), which is expected to appear as a sharp singlet significantly shifted downfield (δ 12-13 ppm). chemicalbook.com This pronounced deshielding is a direct consequence of the strong intramolecular hydrogen bond with the adjacent carbonyl group, which reduces electron density around the proton. The protons of the methyl ester (-OCH₃) will appear as a singlet at approximately δ 3.9-4.0 ppm.

The aromatic region of the spectrum will display signals for the five protons on the naphthalene ring. The proton at the 3-position (H-3) is expected to be a singlet due to the lack of adjacent protons. The remaining four protons on the second ring will exhibit more complex splitting patterns (doublets, triplets, or multiplets) depending on their coupling with their neighbors. The presence of the electron-withdrawing chlorine atom at C-4 will influence the chemical shifts of nearby protons. chemicalbook.com

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically around δ 170 ppm. chemicalbook.com The carbon atoms attached to the electronegative oxygen and chlorine atoms (C-1, C-4) will also be shifted downfield. The methyl carbon of the ester group will appear at approximately δ 52-53 ppm. The remaining carbon signals of the naphthalene ring can be assigned using two-dimensional NMR techniques like HSQC and HMBC.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Predicted values (in CDCl₃) are based on data from analogous compounds. chemicalbook.comchemicalbook.comchemicalbook.com

ProtonPredicted δ (ppm)Multiplicity
1-OH12.5 - 13.0s
H-37.8 - 8.0s
H-58.1 - 8.3d
H-67.5 - 7.7m
H-77.4 - 7.6m
H-88.0 - 8.2d
2-COOCH₃3.9 - 4.1s

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values (in CDCl₃) are based on data from analogous compounds. chemicalbook.commdpi.comdoi.org

CarbonPredicted δ (ppm)
C=O~170
C-1~160
C-4~135
Aromatic C110 - 135
-OCH₃~53

Electronic Absorption (UV-Vis) Spectroscopy and Photophysical Properties

The electronic transitions and photophysical properties of this compound are governed by its extended π-conjugated naphthalene system and the presence of hydroxyl and carbonyl functional groups, which facilitate unique photochemical phenomena.

Molecules like this compound, which possess a proton-donating group (hydroxyl) and a proton-accepting group (carbonyl) in close proximity via an intramolecular hydrogen bond, are prime candidates for Excited State Intramolecular Proton Transfer (ESIPT). mdpi.com Upon photoexcitation with UV light, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase dramatically. nih.gov

This triggers an ultrafast (femtosecond to picosecond timescale) transfer of the proton from the hydroxyl group to the carbonyl oxygen, converting the initial enol form (E) into an excited-state keto tautomer (K). nih.gov This process results in a significant change in the electronic structure and geometry of the molecule.

A hallmark of ESIPT is dual fluorescence. The molecule can emit from both the locally excited enol state (E* → E) and the proton-transferred keto state (K* → K). The emission from the enol form is a normal, relatively small Stokes-shifted fluorescence. In contrast, the emission from the keto tautomer is characterized by a very large Stokes shift, often resulting in fluorescence in the yellow-green region of the visible spectrum, because the keto ground state (K) is energetically unstable, and the relaxation process covers a large energy gap. rsc.org This large separation between absorption and emission makes ESIPT fluorophores highly valuable in various applications.

The photophysical behavior is intrinsically linked to the molecule's conformational stability. For ESIPT to occur, the conformer with the intramolecular hydrogen bond must be the stable ground-state form. The rotation around the C-C bond connecting the ester group to the ring is sterically hindered, and the hydrogen-bonded six-membered ring conformation is significantly lower in energy than any non-bonded conformer. This stability ensures that upon excitation, the vast majority of molecules are already in the correct geometry for proton transfer.

In addition to ESIPT, aromatic esters can undergo other photochemical reactions, such as photodecarbonylation. taylorfrancis.com Upon absorption of high-energy UV radiation, the ester C-O bond can cleave, leading to the loss of carbon monoxide (CO) or the entire methoxycarbonyl radical (•COOCH₃). researchgate.net This process is a potential degradation pathway that can compete with fluorescence, potentially lowering the quantum yield of the ESIPT emission, especially under prolonged irradiation.

Mass Spectrometry Techniques for Molecular Identification and Fragmentation Pathways

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. chemguide.co.uk In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a positively charged molecular ion ([M]⁺•).

The mass spectrum of this compound is expected to show a distinct molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺• peak with about one-third the intensity of the [M]⁺• peak will be observed, providing definitive evidence for the presence of one chlorine atom. miamioh.edu

The molecular ion is energetically unstable and fragments into smaller, more stable ions. libretexts.orgyoutube.com The fragmentation pattern provides a roadmap of the molecule's structure. Key predicted fragmentation pathways for this compound include:

Alpha-cleavage: Loss of the methoxy (B1213986) radical (•OCH₃) from the ester group to form a stable acylium ion [M-31]⁺. This is often a prominent peak.

Loss of the ester group: Cleavage of the bond between the naphthalene ring and the ester group, resulting in the loss of the •COOCH₃ radical to form the [M-59]⁺ ion.

Decarbonylation: Loss of carbon monoxide (CO) from the [M-31]⁺ fragment.

Table 4: Predicted Major Ions in the Mass Spectrum of this compound Molecular Weight of C₁₂H₉³⁵ClO₃ = 236.02 g/mol

m/z ValueIon StructureFragmentation Pathway
236 / 238[C₁₂H₉ClO₃]⁺•Molecular Ion ([M]⁺• / [M+2]⁺•)
205 / 207[M - OCH₃]⁺Loss of methoxy radical
177 / 179[M - OCH₃ - CO]⁺Decarbonylation of m/z 205/207
177 / 179[M - COOCH₃]⁺Loss of methoxycarbonyl radical

Real-Time Reaction Monitoring using Advanced Spectroscopic Methods (e.g., Stopped-Flow FT-IR)

Understanding the kinetics and mechanisms of reactions involving this compound can be achieved using advanced real-time monitoring techniques. Stopped-flow spectroscopy coupled with FT-IR is an excellent method for studying fast reactions in solution that occur on the millisecond to second timescale. microptik.eubiologic.net

The technique involves rapidly mixing two reactants from separate syringes into an observation cell placed in the beam of an FT-IR spectrometer. hi-techsci.com The flow is then abruptly stopped, and FT-IR spectra are collected in rapid succession, allowing for the concentrations of reactants, intermediates, and products to be monitored as a function of time. researchgate.net

For instance, the kinetics of the esterification of 4-chloro-1-hydroxy-2-naphthoic acid with methanol (B129727) could be monitored. By tracking the disappearance of the broad carboxylic acid O-H stretch (~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹) of the reactant, and the simultaneous appearance of the ester C=O stretch (~1670 cm⁻¹) and the C-O stretch of the product, one can determine the reaction rate constants. mdpi.com This method provides invaluable mechanistic insights by allowing for the direct observation of species as they evolve during the course of the reaction, which is superior to methods that rely on quenching and offline analysis.

Computational and Theoretical Modeling of Methyl 4 Chloro 1 Hydroxy 2 Naphthoate: Structure, Reactivity, and Interactions

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the molecular properties of Methyl 4-chloro-1-hydroxy-2-naphthoate, providing insights into its electronic structure, stability, and reactivity. These computational methods allow for a detailed examination of characteristics that are often challenging to probe experimentally.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules. researchgate.netrsc.orgnanobioletters.com For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311+G(d,p), can determine its optimized molecular geometry. karazin.ua These calculations provide insights into bond lengths, bond angles, and dihedral angles, revealing a structure that is largely planar due to the aromatic naphthalene (B1677914) core. The presence of substituents, namely the chloro, hydroxyl, and methyl ester groups, introduces minor distortions from perfect planarity.

DFT is also employed to calculate the total energy of the molecule, which is crucial for assessing its thermodynamic stability. By comparing the energies of different potential isomers or conformers, the most stable structure can be identified. The electronic properties derived from DFT, such as orbital energies and charge distribution, are fundamental to understanding the molecule's chemical behavior.

Hartree-Fock, Configuration Interaction at the Single Excitation (CIS) Level, and Semi-Empirical Methods for Excited States

To investigate the excited-state properties of this compound, methods beyond ground-state DFT are necessary. The Hartree-Fock (HF) method, while being a more approximate approach, serves as a starting point for more advanced calculations. karazin.ua Configuration Interaction at the Single Excitation (CIS) level is a common and effective method for obtaining information about electronic transitions and excited states. github.ioq-chem.com Although CIS may have limitations in accurately predicting excitation energies, it provides valuable qualitative insights into the nature of the excited states, such as whether they are of n→π* or π→π* character. q-chem.comescholarship.org

Semi-empirical methods can also be utilized for a faster, albeit less accurate, estimation of excited state properties. These methods are particularly useful for larger molecules where more computationally expensive methods are not feasible. For this compound, these calculations can help in interpreting experimental UV-Vis absorption spectra by correlating calculated electronic transitions with observed absorption bands.

Analysis of HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

For this compound, the HOMO is typically localized over the electron-rich naphthalene ring and the hydroxyl group, while the LUMO is distributed over the naphthalene system and the electron-withdrawing carbonyl group of the ester. The presence of the chlorine atom also influences the energies and distributions of these orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gap for this compound

ParameterEnergy (eV)
EHOMO-6.12
ELUMO-2.05
ΔEHOMO-LUMO4.07

Note: These are representative values based on DFT calculations for similar aromatic compounds and are intended for illustrative purposes.

Charge Distribution, Dipole Moments, and Electrostatic Potential Surfaces

The distribution of electron density within this compound is uneven due to the presence of electronegative atoms like oxygen and chlorine. This charge distribution can be quantified using methods such as Mulliken population analysis. karazin.ua The analysis reveals partial negative charges on the oxygen and chlorine atoms and partial positive charges on the adjacent carbon and hydrogen atoms.

The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. nih.govmdpi.com For this compound, the MEP surface would show negative potential (typically colored red) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating regions susceptible to electrophilic attack. Regions of positive potential (blue) would be located around the hydrogen atoms, particularly the hydroxyl proton.

Table 2: Calculated Dipole Moment and Mulliken Charges for Selected Atoms in this compound

ParameterValue
Dipole Moment (μ)2.5 D
Mulliken Charge on O (hydroxyl)-0.65 e
Mulliken Charge on O (carbonyl)-0.58 e
Mulliken Charge on Cl-0.21 e

Note: These are hypothetical values for illustrative purposes, based on trends observed in related molecules.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal interactions of this compound play a crucial role in its properties and behavior.

Hydrogen Bonding Networks within 1-Hydroxy-2-naphthoate (B8527853) Esters

A key feature of 1-hydroxy-2-naphthoate esters, including the 4-chloro derivative, is the potential for strong intramolecular hydrogen bonding. nih.gov A hydrogen bond can form between the hydrogen atom of the hydroxyl group at the 1-position and the carbonyl oxygen atom of the ester group at the 2-position. This interaction creates a stable six-membered pseudo-ring structure.

Halogen Bonding Interactions in Chlorinated Naphthoate Systems

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. In the context of this compound, the chlorine atom attached to the aromatic naphthyl ring is the key participant in such interactions. This phenomenon arises from the anisotropic distribution of electron density around the chlorine atom, resulting in a region of positive electrostatic potential, known as a sigma-hole (σ-hole), along the axis of the C-Cl bond.

Computational studies on similar aromatic systems demonstrate that the strength and geometry of these halogen bonds are highly tunable based on the chemical environment. nih.govresearchgate.net For instance, the presence of electron-withdrawing groups on the aromatic ring can enhance the positive character of the σ-hole, thereby strengthening the halogen bond. researchgate.net In this compound, the naphthoate ring system and the hydroxyl and ester groups influence the electronic properties of the C-Cl bond. Density functional theory (DFT) calculations are commonly employed to quantify these interactions. rsc.org These calculations can determine the interaction energy, the distance between the chlorine atom and the halogen bond acceptor (e.g., a carbonyl oxygen or a nitrogen atom in a biological target), and the C-Cl•••X angle, which typically approaches 180°.

The analysis of the molecular electrostatic potential (MEP) surface is a primary tool for visualizing the σ-hole and predicting the sites for halogen bonding. For chlorinated aromatic compounds, MEP calculations reveal the positive potential on the halogen, which correlates well with the interaction energies. researchgate.net The strength of these interactions is also dependent on the nature of the halogen bond acceptor.

Table 1: Representative Theoretical Data for Halogen Bonding Interactions in a Model Chlorinated Aromatic System.
Interaction Pair (C-Cl ••• O)Interaction Energy (kcal/mol)Bond Distance (Å)Bond Angle (°)
Chlorobenzene ••• Formaldehyde-2.53.10175
Pentafluorochlorobenzene ••• Formaldehyde-4.82.95178

This table illustrates how substituents on the aromatic ring affect halogen bond strength in model systems, a principle applicable to the naphthoate structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Molecular Recognition Mechanisms

Molecular dynamics (MD) simulations provide a powerful lens through which to observe the dynamic behavior of this compound in various environments, such as in solution or interacting with a biological macromolecule. These simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion, offering insights that are inaccessible through static modeling. mdpi.com

For a molecule like this compound, MD simulations can elucidate several key aspects. In solution, simulations can reveal preferred conformations, the dynamics of intramolecular hydrogen bonding between the hydroxyl and ester groups, and the organization of solvent molecules around the solute. Studies on related naphthalene systems have used MD to understand properties of both crystal and liquid states, including local ordering and melting mechanisms. aip.org

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry, particularly using Density Functional Theory (DFT), is a cornerstone for elucidating the mechanisms of chemical reactions. For this compound, this involves modeling its synthesis to understand the reaction pathway, identify intermediates, and characterize the transition states that connect them. A common synthetic route might involve the esterification of 4-chloro-1-hydroxy-2-naphthoic acid.

Transition state analysis allows for the calculation of activation energies (the energy barrier that must be overcome for a reaction to occur). By mapping the potential energy surface of the reaction, chemists can identify the lowest energy pathway from reactants to products. This process involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of this stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Computational studies on the synthesis of related naphthofuran and naphthopyran moieties have successfully used DFT to confirm proposed reaction mechanisms and calculate key energetic parameters. researchgate.netasianpubs.org For the synthesis of this compound, theoretical analysis could compare different catalytic conditions or reaction pathways to predict which would be most efficient, guiding experimental work.

Table 2: Example of Calculated Energetic Data for a Hypothetical Esterification Reaction Step.
ParameterValue (kcal/mol)
Reactant Complex Energy0.0 (Reference)
Transition State Energy+22.5
Intermediate Energy-5.7
Product Complex Energy-15.3

This table provides a conceptual example of the kind of data generated from a computational transition state analysis for a single step in a reaction mechanism.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking for Ligand-Target Interaction Profiling (Focus on structural/mechanistic insights only)

Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are computational techniques used to understand how a molecule's structure relates to its biological activity and to predict its binding mode with a target protein. These methods are particularly relevant for naphthoquinone derivatives, which are known for a wide range of biological activities. mdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies would be used to place the molecule into the active site of a target protein. The results would provide structural insights into the binding mechanism, highlighting key interactions. For example, the 1-hydroxy group could act as a hydrogen bond donor, the ester's carbonyl oxygen as a hydrogen bond acceptor, the chlorine atom could form a halogen bond, and the naphthalene ring could engage in π-π stacking with aromatic amino acid residues like tyrosine or phenylalanine.

QSAR establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model for a series of naphthoate derivatives would use calculated molecular descriptors to predict activity. These descriptors quantify various physicochemical properties of the molecules.

Key descriptors relevant to this compound would include:

Electronic Descriptors: Atomic charges, dipole moment, and frontier molecular orbital energies (HOMO/LUMO), which are influenced by the electronegative chlorine and oxygen atoms.

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Quantum Chemical Descriptors: Properties like molecular electrostatic potential and polarizability, which are crucial for describing non-covalent interactions.

QSAR models built on naphthoquinone derivatives have revealed the importance of specific structural features for activity. nih.govdocumentsdelivered.com For instance, such a model could quantify the positive or negative impact of the chlorine atom at the 4-position on the compound's potency, providing a mechanistic rationale for its role in ligand-target interactions.

Application of Machine Learning and Artificial Intelligence in Property Prediction and Reaction Design for Naphthoates

Machine Learning (ML) and Artificial Intelligence (AI) are transforming computational chemistry by enabling rapid and accurate prediction of molecular properties and reaction outcomes. These approaches leverage algorithms trained on large datasets of chemical information.

For compounds like this compound, ML models can be applied in several ways. One key application is the prediction of quantum mechanical properties. For instance, Δ-machine learning models can be trained on datasets of related chlorinated polycyclic aromatic hydrocarbons to predict high-accuracy properties (like atomization energies) from low-cost computational methods. researchgate.net This significantly speeds up the process of property calculation for new molecules.

ML is also highly effective in developing predictive models for reactivity. For example, ML models have been successfully built to predict the reactive sites for electrophilic aromatic substitutions, achieving high accuracy. acs.orgnih.gov Such a model could predict the most likely sites for further functionalization on the naphthoate ring. Similarly, ML can predict the rate constants for reactions involving halogen radicals, which is relevant for understanding the compound's stability and reactivity. nih.gov

In reaction design, AI can suggest synthetic pathways or optimize reaction conditions. By learning from vast databases of known reactions, AI tools can propose novel routes to synthesize target molecules like this compound or design derivatives with desired properties. These models can recognize complex patterns in chemical data that are not obvious to human researchers, accelerating the discovery and development of new chemical entities. fnasjournals.com

Table 3: Illustrative Performance of a Machine Learning Model for Property Prediction.
Property PredictedModel TypeTraining Set SizePrediction Accuracy (R²)
Aqueous SolubilityRandom Forest5,000 compounds0.92
Reaction Rate Constant (logk)LightGBM1,500 reactions0.88
Binding Affinity (pIC50)Neural Network2,000 ligands0.85

This table shows typical performance metrics for machine learning models in chemical applications, demonstrating their predictive power.

Reactivity Studies and Reaction Mechanisms of Methyl 4 Chloro 1 Hydroxy 2 Naphthoate

Photochemical Transformations of Halogenated Hydroxynaphthoates

The interaction of halogenated hydroxynaphthoates with light can induce a variety of chemical changes, ranging from simple bond cleavage to complex, stereocontrolled reactions. The outcome of these photoreactions is highly dependent on the experimental conditions, particularly the wavelength of the incident light and the chemical environment surrounding the molecule.

The photochemical behavior of halogenated aromatic compounds is strongly influenced by the energy of the photons, which is inversely proportional to the wavelength of light used for irradiation. Different electronic transitions are excited at different wavelengths, leading to distinct reactive states and, consequently, different reaction pathways. For compounds like Methyl 4-chloro-1-hydroxy-2-naphthoate, irradiation with UV light typically leads to the excitation of π-electrons in the aromatic system.

The primary photochemical process for many aryl halides is the homolytic cleavage of the carbon-halogen bond (C-X). This process generates a highly reactive aryl radical and a halogen radical. The stability and subsequent reaction pathways of the aryl radical are determined by the surrounding medium (e.g., solvent) and the presence of other reactive species. In hydrogen-donating solvents, the aryl radical can abstract a hydrogen atom to form a dehalogenated product. The wavelength of irradiation can affect the efficiency (quantum yield) of this dehalogenation process. Shorter wavelengths (higher energy) may provide the necessary energy to overcome the bond dissociation energy of the C-Cl bond more efficiently. Furthermore, different excited states (e.g., singlet vs. triplet) can be populated depending on the wavelength, which can lead to different reaction selectivities.

Wavelength RegionTypical ExcitationPotential Photochemical OutcomeMechanism
UV-C (200-280 nm) π → π* transitionsC-Cl bond cleavage (photodissociation)Homolytic fission of the carbon-chlorine bond, forming an aryl radical and a chlorine radical.
UV-B (280-315 nm) π → π* transitionsDehalogenation, potential for radical-solvent reactionsFormation of aryl radicals that may abstract hydrogen from the solvent or participate in other radical reactions.
UV-A (315-400 nm) n → π* transitionsSlower degradation, potential for photosensitized reactionsExcitation to lower energy states, which may be less efficient in direct bond cleavage but can participate in energy transfer processes.

This table represents generalized photochemical principles for halogenated aromatic compounds. Specific outcomes for this compound would require empirical studies.

Controlling the stereochemistry of photochemical reactions is a significant challenge due to the high reactivity of excited states. One advanced strategy involves using supramolecular hosts, such as cyclodextrins (CDs) or metal-organic frameworks (MOFs), to create a chiral, confined environment around the reactant molecule. oaepublish.com When a molecule like a hydroxynaphthoate (B12740854) ester is encapsulated within the chiral cavity of a host, its conformational freedom is restricted. oaepublish.comrsc.org This pre-organization can force the subsequent photochemical reaction to proceed along a specific stereochemical pathway, leading to an excess of one enantiomer of the product. oaepublish.com

For example, in a photodimerization reaction, the host cavity can orient two guest molecules in a specific arrangement, favoring the formation of a particular stereoisomer of the dimer. oaepublish.com The chiral environment of the host distinguishes between diastereomeric transition states, lowering the activation energy for the formation of one enantiomer over the other. This technique, known as supramolecular photochirogenesis, allows for the transfer of chirality from the host to the photoproduct with high enantioselectivity. oaepublish.comoaepublish.com

Supramolecular HostConfinement PrinciplePotential Enantioselective ReactionMechanism of Chirality Transfer
Cyclodextrins (CDs) Encapsulation within a chiral cavityPhotodimerization, intramolecular cyclizationThe chiral interior of the CD pre-orients the substrate, favoring a transition state that leads to one enantiomer.
Metal-Organic Frameworks (MOFs) Entrapment within chiral pores or channels[4+4] PhotodimerizationThe rigid, ordered, and chiral framework restricts the substrate's movement, dictating the stereochemical outcome of the photoreaction. oaepublish.com
Chiral Photosensitizers Formation of a chiral complex with the substratePhotoisomerizationThe sensitizer (B1316253) initiates the reaction and simultaneously induces chirality in the product through transient interactions in the excited state. oaepublish.com

Nucleophilic Substitution Reactions Involving the Chloro-Substituent

The chloro-substituent on the naphthalene (B1677914) ring of this compound is susceptible to displacement by nucleophiles through a mechanism known as nucleophilic aromatic substitution (SNAr). wikipedia.org Unlike SN1 and SN2 reactions common for alkyl halides, the SNAr mechanism does not proceed via a direct backside attack or the formation of an unstable aryl cation. wikipedia.orglibretexts.org Instead, it is a two-step addition-elimination process. byjus.comyoutube.com

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the chlorine atom). This attack is facilitated by the presence of electron-withdrawing groups (in this case, the ester and the chloro group itself) positioned on the aromatic ring, which reduce the electron density of the ring and make it more electrophilic. masterorganicchemistry.com The attack forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored. libretexts.org The stability of the Meisenheimer complex is crucial for the reaction to proceed, and electron-withdrawing groups at positions ortho or para to the leaving group are particularly effective at stabilizing this intermediate through resonance. libretexts.org

Nucleophile (Nu⁻)Reagent ExamplePotential Product
Hydroxide (B78521) Sodium hydroxide (NaOH)Methyl 1,4-dihydroxy-2-naphthoate
Alkoxide Sodium methoxide (B1231860) (NaOCH₃)Methyl 1-hydroxy-4-methoxy-2-naphthoate
Amine Ammonia (NH₃), PyrrolidineMethyl 4-amino-1-hydroxy-2-naphthoate
Thiolate Sodium thiophenoxide (NaSPh)Methyl 1-hydroxy-4-(phenylthio)-2-naphthoate

Oxidative Reactions and Pathways of Hydroxynaphthoate Esters

The hydroxynaphthoate ester moiety is susceptible to oxidation, particularly at the hydroxyl-substituted naphthalene ring. The oxidation can be initiated chemically or electrochemically. doi.orgmdpi.com The mechanism typically begins with the oxidation of the naphthol to a naphthoxyl radical. This is a one-electron oxidation process where the phenolic proton is lost, and an unpaired electron is delocalized over the aromatic system.

These naphthoxyl radicals are highly reactive intermediates. They can undergo several subsequent reactions, leading to a variety of products. mdpi.com Common pathways include:

Dimerization/Polymerization: Two radicals can couple to form dimers or, through successive couplings, oligomers and polymers. This process can lead to the formation of polymeric films on electrode surfaces during electrochemical oxidation. mdpi.comresearchgate.net

Further Oxidation: The radical can be further oxidized to form quinone-type structures. For a 1-hydroxynaphthalene derivative, this would likely lead to the formation of a 1,4-naphthoquinone (B94277) derivative after rearrangement and loss of substituents.

Reaction with Oxygen: In the presence of molecular oxygen, the radicals can react to form peroxy species, which can then lead to ring-opening and degradation of the aromatic system. sibran.ru

The specific pathway and final products are highly dependent on the reaction conditions, such as the oxidant used, the solvent, and the pH. doi.org

Reaction StepIntermediate/ProductDescription
1. Initial Oxidation Naphthoxyl RadicalOne-electron oxidation of the hydroxyl group.
2a. Radical Coupling Dimer/PolymerTwo naphthoxyl radicals combine.
2b. Further Oxidation Naphthoquinone derivativeThe radical undergoes further oxidation, potentially leading to a quinoid structure.
2c. Ring Opening Aliphatic acidsIn the presence of strong oxidants or active oxygen species, the aromatic ring can be cleaved. sibran.ru

Enzymatic Biotransformations of Naphthoate Analogues

In biological systems, naphthalene and its derivatives can be metabolized by various enzymes, most notably cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes are crucial for the detoxification of foreign compounds (xenobiotics). The primary mechanism of action for CYPs in metabolizing aromatic compounds is hydroxylation. researchgate.net

The catalytic cycle of cytochrome P450 involves the activation of molecular oxygen (O₂). The heme iron center of the enzyme binds both the substrate (the naphthoate analogue) and O₂. Through a series of electron and proton transfers, a highly reactive ferryl-oxo intermediate (Compound I) is formed. nih.gov This potent oxidizing species is responsible for transferring an oxygen atom to the substrate. nih.gov

For an aromatic substrate like a naphthoate, the hydroxylation can proceed via electrophilic attack of the ferryl-oxo species on the electron-rich π-system of the aromatic ring. nih.gov This can lead to the formation of an arene oxide intermediate, which can then rearrange to a hydroxylated product (a phenol). This rearrangement is known as the NIH shift. Alternatively, direct insertion into a C-H bond can occur. The regioselectivity of the hydroxylation is determined by the specific isoform of the P450 enzyme and how it binds the substrate in its active site. Other enzymes, such as naphthalene dioxygenases found in bacteria, initiate degradation by adding two hydroxyl groups across one of the rings to form a cis-dihydrodiol, which is a key step in the microbial degradation pathway of polycyclic aromatic hydrocarbons. nih.govethz.ch

Enzyme ClassKey ReactionMechanistic Pathway
Cytochrome P450 Monooxygenases Aromatic HydroxylationActivation of O₂ to a high-valent iron-oxo species that acts as a powerful oxidant, hydroxylating the aromatic ring often via an arene oxide intermediate. nih.govnih.gov
Naphthalene Dioxygenases DihydroxylationIncorporation of both atoms of O₂ into the aromatic ring to form a cis-dihydrodiol intermediate, initiating a degradation pathway. nih.gov
Peroxidases Radical-mediated oxidationUse of hydrogen peroxide to generate radical intermediates that can lead to polymerization or degradation. researchgate.net

Methyl 4 Chloro 1 Hydroxy 2 Naphthoate As a Versatile Synthetic Building Block

Precursor in the Construction of Complex Naphthalene-Based Architectures

The structural framework of methyl 4-chloro-1-hydroxy-2-naphthoate is a prime starting point for the elaboration into more complex naphthalene-based structures. The naphthalene (B1677914) core itself is a common motif in many biologically active compounds and advanced materials. The existing functional groups on the ring system allow for a stepwise and controlled introduction of additional complexity.

The hydroxyl and chloro substituents on the naphthalene ring activate it towards various synthetic transformations. The electron-donating hydroxyl group and the electron-withdrawing, yet reactive, chloro group influence the regioselectivity of further reactions. For instance, the chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups at the 4-position. This reactivity is a key feature in building intricate molecular scaffolds.

Furthermore, the ester and hydroxyl groups can be modified to introduce new functionalities or to participate in cyclization reactions, leading to the formation of polycyclic aromatic systems. The strategic combination of these reactions enables the synthesis of highly substituted naphthalenes with tailored electronic and steric properties.

Derivatization to Axially Chiral Systems and Fused Heterocyclic Compounds

The naphthalene scaffold is a common backbone for the design of axially chiral ligands, which are of significant interest in asymmetric catalysis. The restricted rotation around a single bond connecting two bulky groups gives rise to atropisomerism, a form of axial chirality. While direct examples involving this compound are not extensively documented, the closely related precursor, methyl 1-hydroxy-2-naphthoate (B8527853), has been successfully employed in the synthesis of axially chiral ligands. This suggests a strong potential for the chloro-substituted analog to serve a similar purpose, with the chloro group offering an additional handle for synthetic manipulation.

The synthesis of fused heterocyclic compounds represents another important application of this versatile building block. The reactivity of the chloro and hydroxyl groups, as well as the ester functionality, can be harnessed to construct a variety of heterocyclic rings fused to the naphthalene core. For example, reaction with bifunctional nucleophiles can lead to the formation of furan, pyran, or nitrogen-containing heterocyclic systems. The synthesis of such fused systems is of great interest in medicinal chemistry, as these motifs are often found in pharmacologically active molecules. nih.gov

Role in the Synthetic Pathways to Naphthoquinone and Anthracene Derivatives

Naphthoquinones are a class of naturally occurring compounds with a wide range of biological activities, including anticancer, antibacterial, and antifungal properties. brieflands.com this compound can serve as a valuable precursor for the synthesis of substituted 1,4-naphthoquinones. This transformation would typically involve hydrolysis of the ester to the corresponding carboxylic acid, followed by oxidation of the hydroxyl group and the naphthalene ring to the quinone system. The presence of the chloro substituent can influence the reactivity and biological activity of the resulting naphthoquinone.

Anthracene derivatives, consisting of three linearly fused benzene (B151609) rings, are important components in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The synthesis of anthracenes can be achieved through various methods, including the elaboration of naphthalene precursors. nih.gov this compound can be envisioned as a starting material for the construction of the third aromatic ring. This could be accomplished through a variety of synthetic strategies, such as a Friedel-Crafts acylation followed by cyclization and reduction, or a Diels-Alder reaction with a suitable diene, followed by aromatization. The functional groups present on the starting material would allow for the synthesis of specifically substituted anthracene derivatives.

Application in Biomimetic Synthetic Strategies (e.g., pathways for menaquinone biosynthesis components)

Biomimetic synthesis aims to mimic the synthetic strategies employed by nature to construct complex molecules. Menaquinones, also known as vitamin K2, are a class of naphthoquinone-containing compounds that play a crucial role in bacterial electron transport chains. The biosynthesis of menaquinones involves the prenylation of 1,4-dihydroxy-2-naphthoate. nih.gov

This compound can be considered a synthetic analog of the natural precursor to menaquinones. A biomimetic approach to menaquinone derivatives could involve the chemical modification of this synthetic building block to mimic the biosynthetic pathway. For instance, hydrolysis of the ester to the carboxylic acid, followed by a de-chlorination and introduction of a second hydroxyl group, would yield the natural substrate for prenylation. Alternatively, the chloro group could be exploited for the direct introduction of a prenyl side chain through a suitable coupling reaction, offering a more direct synthetic route to menaquinone analogs. This approach highlights the potential of using strategically functionalized building blocks like this compound to access biologically important molecules and their derivatives.

Future Research Directions and Emerging Paradigms in Halogenated Hydroxynaphthoate Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of Methyl 4-chloro-1-hydroxy-2-naphthoate and related compounds will prioritize green and sustainable practices, moving away from harsh reagents and energy-intensive processes.

Photocatalysis : Light-mediated reactions offer a green alternative for key transformations. For instance, photocatalytic systems using nanometer-sized TiO2 have been shown to hydroxylate naphthalene (B1677914) to α-naphthol. cjcatal.comresearchgate.net Future work could adapt these principles for the direct and selective hydroxylation of a pre-chlorinated naphthalene core or, conversely, the selective chlorination of a hydroxynaphthoate (B12740854) precursor under mild, light-driven conditions. The efficiency of such processes can be enhanced through the use of co-catalysts and modified photocatalysts like Pt-loaded TiO2. mdpi.com

Enzymatic Catalysis : Biocatalysis presents a highly selective and environmentally benign route. Halogenase enzymes have evolved to regioselectively halogenate a wide array of organic molecules. acs.org Research into harnessing engineered halogenases could provide a direct pathway to chlorinate the C4 position of a methyl 1-hydroxy-2-naphthoate (B8527853) precursor with high precision, avoiding the need for protecting groups and reducing waste. acs.orgnih.govnih.govrsc.org Similarly, lipase-catalyzed reactions in continuous-flow systems have proven effective for synthesizing esters, a methodology that could be adapted for the esterification step in the synthesis of the target molecule under green conditions. mdpi.com

Flow Chemistry : Continuous-flow synthesis is set to revolutionize the production of fine chemicals. nih.gov By utilizing microreactors, this technology offers superior control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved safety, and easier scalability. nih.govrsc.org For the synthesis of this compound, a multi-step sequence involving halogenation and esterification could be telescoped into a single, continuous operation, minimizing manual handling and purification steps. acs.orgresearchgate.netscielo.br This approach is particularly advantageous for managing highly reactive or unstable intermediates. researchgate.net

Sustainable MethodPotential Application in SynthesisKey Advantages
Photocatalysis Regioselective C-H hydroxylation or chlorinationMild conditions, use of light as a clean reagent, reduced waste
Enzymatic Catalysis Site-specific C4-chlorination of the naphthoate ringHigh regioselectivity and stereoselectivity, biodegradable catalysts, aqueous reaction media
Flow Chemistry Integrated multi-step synthesis (e.g., chlorination and esterification)Enhanced safety, precise process control, improved yield and purity, scalability

Advanced Spectroscopic Probes for Complex Reaction Systems

Understanding and optimizing the synthesis of complex molecules like this compound requires real-time monitoring of reaction intermediates and catalyst behavior. Advanced spectroscopic probes are critical for gaining these mechanistic insights.

Future research will focus on developing and implementing operando spectroscopy, where analytical measurements are performed on the reaction as it occurs. A key area of development is the use of fluorescent probes designed to detect specific metal ions used in catalytic processes. frontiersin.orgnih.gov For catalytic reactions involving palladium or copper, custom-designed fluorescent sensors could be employed to monitor the concentration and oxidation state of the metal catalyst within the reaction mixture in real-time. acs.orgacs.org

These probes typically consist of a fluorophore linked to a metal-chelating unit. acs.org Upon binding to the target metal ion, the probe's fluorescence properties (intensity, wavelength, or lifetime) change, providing a direct readout of the catalyst's activity and stability. scispace.com This data is invaluable for understanding reaction kinetics, identifying catalyst deactivation pathways, and rapidly optimizing reaction conditions.

Integration of Multi-Scale Computational Approaches for Predictive Chemistry

Computational chemistry is shifting from a purely explanatory role to a predictive one, enabling the in silico design of reactions before they are attempted in the lab.

Density Functional Theory (DFT) : DFT calculations are instrumental in elucidating reaction mechanisms at the atomic level. For the synthesis of this compound, DFT can be used to model the transition states of the C-H halogenation step. bohrium.com By calculating the activation energies for chlorination at different positions on the naphthalene ring, researchers can predict the most likely site of reaction and understand the directing effects of the hydroxyl and ester functional groups. This predictive power allows for the rational selection of catalysts and reaction conditions to achieve the desired regioselectivity. nih.gov

Machine Learning (ML) : The integration of machine learning is accelerating the discovery and optimization of new reactions. vapourtec.com ML models can be trained on large datasets of known reactions to predict outcomes for new substrates and conditions. nih.gov For instance, an ML model could be developed to predict the regioselectivity of electrophilic aromatic substitution on a wide range of substituted naphthalenes. acs.org By inputting the structure of a 1-hydroxy-2-naphthoate derivative, the model could predict the most reactive site for chlorination with high accuracy. nih.govacs.org This approach significantly reduces the need for extensive experimental screening. nih.govrsc.org

Computational ToolApplicationPredictive Outcome
Density Functional Theory (DFT) Modeling transition state energies for C-H chlorinationReaction mechanism, regioselectivity, catalyst effectiveness
Machine Learning (ML) Predicting reaction outcomes from structural inputsSite of reaction, product yield, optimal conditions

Exploration of New Catalytic Systems for Selective Functionalization

The precise installation of the chlorine atom at the C4 position is a key challenge in the synthesis of this compound. Future research will focus on designing novel catalysts that can achieve this transformation with high selectivity and efficiency.

Transition-metal catalysis, particularly using palladium and rhodium, is a cornerstone of modern C-H functionalization. researchgate.net

Palladium Catalysts : Palladium-based systems are highly effective for the halogenation and dearomatization of naphthols. bohrium.comnih.govnih.govrsc.org Research is ongoing to develop ligands that can fine-tune the catalyst's reactivity to selectively target a specific C-H bond, such as the one at the C4 position, potentially directed by the existing hydroxyl group. rsc.org

Rhodium Catalysts : Dirhodium catalysts are powerful tools for intermolecular C-H functionalization. nih.govemory.edu By modifying the ligand framework of the rhodium catalyst, it is possible to control both site-selectivity and stereoselectivity. emory.edunih.gov Future work will involve designing rhodium catalysts specifically tailored to recognize the electronic and steric environment of the hydroxynaphthoate scaffold, thereby directing chlorination to the desired position. thieme-connect.comacs.org

Copper Catalysts : Copper-based systems are also emerging as cost-effective and versatile catalysts. The synergy between experimental work and computational studies is helping to uncover novel mechanisms for copper-catalyzed reactions, expanding their application to challenging substrates. einnews.com

The goal is to move beyond substrate control and achieve catalyst-controlled regioselectivity, where the choice of catalyst, rather than the inherent reactivity of the substrate, dictates the reaction's outcome. nih.gov

Synergistic Approaches combining Synthesis, Spectroscopy, and Computation

The most significant breakthroughs will emerge from the integration of synthesis, spectroscopy, and computation into a cohesive research cycle. This synergistic approach creates a feedback loop where each component informs and accelerates the others.

An emerging paradigm involves using computational tools to guide synthetic efforts from the outset. For example, a research program could begin with DFT and ML models to predict the optimal catalyst and conditions for the regioselective chlorination of a methyl 1-hydroxy-2-naphthoate precursor. simonsfoundation.orgacs.org This in silico screening narrows down the experimental variables significantly.

The top predicted conditions would then be implemented experimentally, ideally using an automated flow chemistry platform for high-throughput screening and optimization. nih.govnih.govrsc.org In-line spectroscopic techniques, such as advanced NMR or probes discussed in section 7.2, would provide real-time data on reaction kinetics and product formation. This experimental data is then fed back into the computational models to refine their accuracy, leading to a new round of improved predictions. acs.org This iterative cycle of prediction, experimentation, and refinement dramatically accelerates the process of reaction discovery and optimization, enabling the rapid development of efficient and selective syntheses for complex target molecules like this compound.

Q & A

Q. What are the key physicochemical properties of methyl 4-chloro-1-hydroxy-2-naphthoate, and how do they influence experimental design?

Answer:

  • Molecular weight : 222.62 g/mol (CAS: 5409-15-4) .
  • Structure : The compound features a chlorine atom at the 4-position, a hydroxyl group at the 1-position, and a methyl ester at the 2-position. These substituents impact solubility (polarity) and reactivity (e.g., electrophilic substitution at the chlorine site).
  • Key considerations :
    • Solubility : Limited solubility in water due to aromaticity; use polar aprotic solvents (e.g., DMSO) for reactions .
    • Stability : Susceptible to hydrolysis under basic conditions; store in anhydrous environments .

Q. What are the standard synthetic routes for this compound?

Answer:

  • Step 1 : Chlorination of 1-hydroxy-2-naphthoic acid using reagents like SOCl₂ or PCl₃ to introduce the chlorine atom at the 4-position .
  • Step 2 : Esterification of the carboxylic acid group with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester .
  • Optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) to avoid over-chlorination .

Q. How is this compound characterized spectroscopically?

Answer:

  • NMR :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), hydroxyl proton (δ 10–12 ppm, broad), and methyl ester (δ 3.9–4.1 ppm) .
    • ¹³C NMR : Carbonyl (C=O) at ~168–170 ppm, aromatic carbons (110–140 ppm) .
  • IR : O–H stretch (~3200 cm⁻¹), C=O ester (~1720 cm⁻¹), and C–Cl (~750 cm⁻¹) .
  • XRD : Confirms crystal packing and substituent positions (e.g., dihedral angles between aromatic planes) .

Advanced Research Questions

Q. How does the chlorine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

  • Electrophilic substitution : The chlorine atom directs further substitution to the 5- or 8-positions of the naphthalene ring due to its electron-withdrawing effect .
  • Suzuki coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids. Chlorine may act as a leaving group under harsh conditions .
  • Challenges : Competing hydrolysis of the ester group under basic conditions; use mild bases (e.g., K₂CO₃) in biphasic systems .

Q. What methodologies are used to assess the compound’s toxicity in biological systems?

Answer:

  • In vitro assays :
    • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to measure IC₅₀ values .
    • Genotoxicity : Ames test for mutagenicity .
  • In vivo studies :
    • Acute toxicity : Administer via oral or dermal routes in rodents; monitor hepatic/renal biomarkers (e.g., ALT, creatinine) .
    • Metabolic profiling : LC-MS to identify metabolites (e.g., hydroxylation at the 8-position) .

Q. How can conflicting data on the compound’s antimicrobial activity be resolved?

Answer: Case study :

  • Reported MIC values : 55 μg/mL against S. aureus vs. 11 μg/mL against E. coli in 8-quinolinolium salt derivatives .
  • Analysis :
    • Structural variations : Compare substituent effects (e.g., bromine vs. chlorine at the 4-position) .
    • Assay conditions : Differences in pH, solvent (DMSO vs. saline), or bacterial strain specificity .
  • Resolution : Standardize testing protocols (CLSI guidelines) and validate with dose-response curves .

Q. What advanced techniques are used to study its interaction with biomolecules?

Answer:

  • Molecular docking : Predict binding affinity to enzymes (e.g., cytochrome P450) using AutoDock Vina .
  • Fluorescence quenching : Monitor binding to serum albumin (BSA) via Stern-Volmer plots .
  • X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., antimicrobial targets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.